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Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

Cat. No.: B127128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic

compound with the chemical formula C₆H₄N₂O.[1][2] Its structure, featuring a pyridine N-oxide

ring substituted with a nitrile group, makes it a subject of interest in medicinal chemistry and

materials science. This technical guide provides a comprehensive overview of the analytical

techniques and experimental data integral to the elucidation of its molecular structure. The

methodologies detailed herein are crucial for the characterization of novel compounds in drug

discovery and development.

Synthesis of Nicotinonitrile 1-oxide
The synthesis of Nicotinonitrile 1-oxide is typically achieved through the oxidation of

nicotinonitrile. A common laboratory-scale procedure involves the following steps:

Experimental Protocol: Synthesis
Materials:

Nicotinonitrile

Hydrogen peroxide (30% solution)
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Sulfuric acid

A suitable catalyst, such as silicomolybdic acid or phosphotungstic acid[3][4][5]

Water

Procedure:

In a reaction flask, nicotinonitrile is dissolved in water containing a catalytic amount of

sulfuric acid and the chosen catalyst.[3][4][5]

The mixture is heated to a temperature between 75-95 °C.[3][4][5]

30% hydrogen peroxide is added dropwise to the heated solution over a period of 10-18

hours, maintaining the reaction temperature.[3][4][5]

After the addition is complete, the reaction mixture is stirred at the same temperature for an

additional 6-8 hours to ensure the completion of the oxidation.[5]

The reaction mixture is then cooled to below 15 °C, allowing the product to precipitate.[5]

The solid product is collected by filtration, washed with cold water, and dried to yield

Nicotinonitrile 1-oxide.[3][4][5]

The logical workflow for the synthesis is depicted in the following diagram:

Dissolve Nicotinonitrile,
Catalyst, and Sulfuric Acid in Water Heat to 75-95 °C Add H₂O₂ dropwise Stir for 6-8 hours Cool to <15 °C Filter and Dry Nicotinonitrile 1-oxide

Click to download full resolution via product page

Synthesis Workflow Diagram

Spectroscopic and Spectrometric Characterization
The structural elucidation of Nicotinonitrile 1-oxide relies on a combination of spectroscopic

and spectrometric techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for Nicotinonitrile 1-oxide is not readily available in the

searched literature, data for the closely related compound, nicotinic acid N-oxide, can provide

valuable comparative insights into the expected chemical shifts.

Table 1: Comparative ¹H and ¹³C NMR Data of Nicotinic Acid N-Oxide

¹H NMR (DMSO-d₆,

500 MHz)
Chemical Shift (ppm) Multiplicity

Coupling Constant

(J, Hz)

Ar-H 7.53-7.55 dd 6.8, 7.5

Ar-H 7.76-7.78 d 8

Ar-H 8.42-8.44 dd 0.7, 6.4

Ar-H 8.48 s

¹³C NMR (DMSO-d₆,

125 MHz)
Chemical Shift (ppm)

Ar-C 126.1

Ar-C 127.2

Ar-C 131.1

Ar-C 139.4

Ar-C 142.6

Ar-C 164.7

Data obtained for

Nicotinic Acid N-

Oxide.[6]

Sample Preparation:

Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in an NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumental Parameters (Typical for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Dissolve Sample
in Deuterated Solvent Place in NMR Spectrometer Acquire ¹H and ¹³C Spectra Process and Analyze Data

Click to download full resolution via product page

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in Nicotinonitrile
1-oxide. The spectrum would be expected to show characteristic peaks for the C≡N stretch,

the N-O stretch, and aromatic C-H and C=C vibrations.

Table 2: Expected FTIR Absorption Bands for Nicotinonitrile 1-oxide
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100-3000 Medium

C≡N Stretch 2240-2220 Medium

Aromatic C=C Stretch 1600-1450 Medium

N-O Stretch 1300-1200 Strong

Aromatic C-H Bend 900-675 Strong

Note: These are general ranges and the exact positions can vary.

Sample Preparation:

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Grind Sample with KBr Press into a Pellet Acquire FTIR Spectrum Identify Functional Groups

Click to download full resolution via product page

FTIR Experimental Workflow

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For Nicotinonitrile 1-oxide (C₆H₄N₂O), the expected molecular ion peak [M]⁺

would be at an m/z of approximately 120.11.

Table 3: Predicted Mass Spectrometry Data for Nicotinonitrile 1-oxide

Ion m/z (Expected) Possible Identity

[M]⁺ 120 Molecular Ion

[M-O]⁺ 104 Loss of Oxygen

[M-CN]⁺ 94 Loss of Nitrile Group

[C₅H₄N]⁺ 78 Pyridyl Cation

Sample Introduction:

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization:

Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for ionizing

small organic molecules.

Mass Analysis:

The generated ions are separated based on their mass-to-charge ratio by a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection:

An electron multiplier or other detector records the abundance of each ion.

Introduce Sample Ionize Molecules Separate Ions by m/z Detect Ions Analyze Mass Spectrum
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Click to download full resolution via product page

Mass Spectrometry Workflow

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the

crystal lattice. While a crystal structure of pure Nicotinonitrile 1-oxide was not found in the

searched literature, the crystal structure of a cobalt(II) complex, tetrakis(3-cyanopyridine N-

oxide-κO)bis(thiocyanato-κN)cobalt(II), has been reported, providing precise geometric

parameters for the coordinated Nicotinonitrile 1-oxide ligand.[4][7]

Table 4: Selected Bond Lengths and Angles for Coordinated Nicotinonitrile 1-oxide

Bond Length (Å) Angle Degree (º)

Co1—O21 2.0985 (9) O11—Co1—O21 89.63 (4)

Co1—O11 2.1019 (10) O11—Co1—N1 89.47 (5)

N11—C15 1.458 (2) C12—N11—C15 119.33 (12)

N11—C12 1.348 (2) C12—N11—O11 119.89 (11)

N11—O11 1.332 (1) C15—N11—O11 120.78 (12)

N12—C14 1.141 (2) C13—C14—N12 178.9 (2)

C11—C12 1.378 (2) N11—C12—C11 120.84 (14)

C11—H11 0.9300 C12—C11—H11 120.0

C13—C14 1.444 (2) C11—C13—C14 120.17 (14)

Data from the crystal

structure of

[Co(SCN)₂(C₆H₄N₂O)₄

].[4]

Experimental Protocol: X-ray Crystallography
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Crystal Growth:

Slow evaporation of a saturated solution of the compound in a suitable solvent is a common

method for growing single crystals.

Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray

beam.

The crystal is rotated, and diffraction patterns are collected at various orientations using a

detector.

Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group.

The positions of the atoms in the crystal lattice are determined using computational methods.

The structural model is refined to best fit the experimental data.

Grow Single Crystal Collect Diffraction Data Solve and Refine Structure Determine Bond Lengths
and Angles

Click to download full resolution via product page

X-ray Crystallography Workflow

Conclusion
The structure of Nicotinonitrile 1-oxide is unequivocally established through a combination of

synthesis and comprehensive spectroscopic and crystallographic analysis. The presented data

and protocols offer a robust framework for the characterization of this and similar heterocyclic

compounds. The precise determination of its molecular geometry is fundamental for

understanding its chemical reactivity and potential applications in various scientific fields,

including drug design and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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